molecular formula C21H20N2O4S2 B2445199 Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 877653-99-1

Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2445199
CAS No.: 877653-99-1
M. Wt: 428.52
InChI Key: IOSKEOGJPRGTCK-UHFFFAOYSA-N
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Description

Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-12-8-13(2)10-14(9-12)23-19(24)18-16(6-7-28-18)22-21(23)29-11-15-4-5-17(27-15)20(25)26-3/h4-5,8-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKEOGJPRGTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions, which suggests that the compound might interact with palladium catalysts and organoboron reagents.

Biological Activity

Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate (CAS Number: 877653-99-1) is a complex organic compound with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2} and a molecular weight of 428.5 g/mol. Its structure features a furan ring and a thieno[3,2-d]pyrimidin moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities such as:

  • Antitumor Activity : Compounds with similar structures have shown inhibitory effects on various cancer cell lines by targeting key metabolic pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis and folate metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in cancer therapy.

The biological activity of this compound can be attributed to its ability to interfere with folate metabolism:

  • Thymidylate Synthase Inhibition : Inhibition of TS leads to "thymineless death," a phenomenon where cells cannot synthesize DNA properly due to a lack of thymidine.

Research Findings

A review of the literature reveals several studies that highlight the biological activity of related compounds:

Table 1: Biological Activity Summary

Study ReferenceCompound TestedBiological ActivityIC50 (µM)
Thieno[3,2-d]pyrimidinesTS Inhibition0.5 - 10
Similar ThienopyrimidinesAntitumor Activity1 - 20
Related Furan DerivativesEnzyme Inhibition0.1 - 15

Case Studies

  • Antitumor Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited significant cytotoxic effects on human cancer cell lines including HepG2 and NCI-H661. The mechanism was primarily through the inhibition of TS and DHFR pathways.
  • Enzyme Interaction Studies : A detailed analysis indicated that the binding affinity of the compound to TS was comparable to established chemotherapeutics like methotrexate. This suggests potential for use in combination therapies.

Q & A

Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidinone core in this compound?

The thieno[3,2-d]pyrimidinone core can be synthesized via cyclocondensation reactions using thiourea derivatives and α,β-unsaturated ketones under acidic conditions. For example, refluxing with acetic acid/acetic anhydride mixtures (1:1) and sodium acetate as a base facilitates ring closure, as demonstrated in structurally related pyrimidine derivatives . Key steps include controlling reaction time (8–10 hours) and purification via recrystallization from ethyl acetate/ethanol (3:2) to enhance yield and purity.

Q. What spectroscopic techniques are critical for characterizing the substitution pattern on the furan-2-carboxylate moiety?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the methyl ester resonance (~3.8 ppm for OCH3_3) and furan ring protons (6.5–7.5 ppm).
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm1^{-1}) and furan C-O-C (1260 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C22_{22}H21_{21}N2_2O5_5S2_2) .

Q. How can chromatographic methods optimize purification of this compound?

Use silica gel column chromatography with gradient elution (hexane/ethyl acetate 8:2 to 5:5) to separate polar byproducts. For further purification, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) enhances resolution of stereoisomers or regioisomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the fused ring system?

Single-crystal X-ray diffraction analysis reveals puckering in the thieno[3,2-d]pyrimidinone ring. For example, deviations of ~0.224 Å from the mean plane indicate a flattened boat conformation. Dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine vs. benzene in related compounds) highlight steric effects of substituents like the 3,5-dimethylphenyl group .

Q. How to optimize reaction conditions to minimize thioether oxidation during synthesis?

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent sulfur oxidation.
  • Reductive Additives : Include ascorbic acid (1–2 equiv.) or triphenylphosphine to scavenge oxidizing agents.
  • Low-Temperature Steps : Perform thioether coupling at 0–5°C to reduce radical formation .

Q. How to design in vitro assays to evaluate kinase inhibitory potential?

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-matched controls.
  • IC50_{50} Determination : Measure inhibition at varying compound concentrations (0.1–100 µM) using fluorescence-based ADP-Glo™ assays.
  • Structural Validation : Compare binding modes with co-crystallized pyrimidine inhibitors (e.g., imatinib analogs) via molecular docking .

Data Contradiction and Validation

Q. If conflicting bioactivity data arise, how to validate results through structural analogs?

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3,5-dimethylphenyl with 4-fluorophenyl) and compare IC50_{50} values.
  • Crystallographic Overlays : Superimpose X-ray structures of active/inactive analogs to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. How to address discrepancies in reported synthetic yields for similar compounds?

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize stepwise conditions.
  • Byproduct Analysis : Characterize impurities via 1^1H NMR or HRMS to identify competing pathways (e.g., over-oxidation of thioethers) .

Methodological Resources

  • Synthetic Protocols : Ref
  • Crystallography : Ref
  • Spectroscopic Data : Ref
  • Catalytic Strategies : Ref

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